Ethyl 4-({[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)piperidine-1-carboxylate
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Overview
Description
ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are integral to many bioactive molecules
Preparation Methods
The synthesis of ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The subsequent steps involve the introduction of the 2,6-dichlorophenyl group and the acetylation of the amine group. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the thiazole ring or other functional groups.
Scientific Research Applications
ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and antitumor agent due to the bioactive nature of the thiazole ring.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound’s structure allows it to fit into the active sites of enzymes or receptors, blocking their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
These compounds share the thiazole ring but differ in their substituents and overall structure, which leads to different biological activities and therapeutic uses
Properties
Molecular Formula |
C19H21Cl2N3O3S |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21Cl2N3O3S/c1-2-27-19(26)24-8-6-12(7-9-24)22-16(25)10-13-11-28-18(23-13)17-14(20)4-3-5-15(17)21/h3-5,11-12H,2,6-10H2,1H3,(H,22,25) |
InChI Key |
UNQAMNXAFANPNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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